

Application of 2-Methylbutyl butyrate as a flavoring agent in food science.

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Compound of Interest

Compound Name: 2-Methylbutyl butyrate

Cat. No.: B1580447

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Application of 2-Methylbutyl Butyrate as a Flavoring Agent in Food Science

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyl butyrate (CAS No. 51115-64-1) is a volatile ester recognized for its potent fruity aroma and flavor, making it a valuable component in the formulation of various food and beverage products. Its characteristic scent is often described as a complex fruity blend with notes of apple, apricot, pear, and tropical fruits.[1] This document provides detailed application notes and experimental protocols for the effective utilization of **2-methylbutyl butyrate** as a flavoring agent in food science research and product development.

Organoleptic and Physicochemical Properties

A thorough understanding of the sensory and physical characteristics of **2-methylbutyl butyrate** is crucial for its successful application.

- **Flavor Profile:** The taste of **2-methylbutyl butyrate** is characterized as sweet and fruity, with nuances of tutti frutti, apricot, gooseberry, and tropical notes.[1][2]

- **Odor Profile:** The aroma is described as fruity, reminiscent of pear, apricot, apple, and tropical fruits, with spicy and rum-like undertones.[\[1\]](#)
- **Physical State:** It is a colorless, clear liquid at room temperature.
- **Solubility:** **2-Methylbutyl butyrate** is soluble in alcohol. Its solubility in water is low, estimated at 44.59 mg/L at 25 °C.
- **Boiling Point:** The estimated boiling point is 183.34°C.[\[3\]](#)
- **Flash Point:** The flash point is approximately 58.89 °C (138.00 °F).[\[1\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data for the application of **2-methylbutyl butyrate**.

Table 1: Physicochemical Properties of **2-Methylbutyl Butyrate**

Property	Value	Reference
Molecular Formula	C9H18O2	[3]
Molecular Weight	158.24 g/mol	[3]
CAS Number	51115-64-1	[3]
Specific Gravity	0.86200 to 0.86800 @ 25.00 °C	[1]
Refractive Index	1.40800 to 1.41400 @ 20.00 °C	[1]
Flash Point	58.89 °C (138.00 °F)	[1]
Boiling Point (est.)	183.34°C	[3]

Table 2: Recommended Usage Levels of **2-Methylbutyl Butyrate** in Various Food Categories

Food Category	Normal Use (mg/kg)	Maximum Use (mg/kg)	Reference
Beverages (Non-alcoholic)	5.0	25.0	[4]
Beverages (Alcoholic)	10.0	50.0	[4]
Bakery Wares	10.0	50.0	[4]
Confectionery	10.0	50.0	[4]
Edible Ices	10.0	50.0	[2]
Processed Fruit	7.0	35.0	[2]
Meat and Meat Products	2.0	10.0	[4]
Fish and Fish Products	2.0	10.0	[4]
Ready-to-eat Savouries	20.0	100.0	[4]
Composite Foods	5.0	25.0	[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation and application of **2-methylbutyl butyrate**.

Protocol 1: Sensory Evaluation using the Triangle Test

This protocol is designed to determine if a sensory difference exists between two product formulations, for example, a control product and a product containing **2-methylbutyl butyrate**.

Objective: To determine if the addition of **2-methylbutyl butyrate** at a specific concentration creates a perceivable sensory difference in a food or beverage product.

Materials:

- Control product (without **2-methylbutyl butyrate**).
- Test product (with a defined concentration of **2-methylbutyl butyrate**).
- Identical, opaque sample cups labeled with random three-digit codes.
- Palate cleansers (e.g., unsalted crackers, filtered water).
- Sensory evaluation booths with controlled lighting and temperature.
- Panel of at least 25-50 trained or untrained sensory panelists.
- Evaluation forms.

Procedure:

- Sample Preparation: Prepare the control and test products. Ensure both are at the same serving temperature.
- Coding and Presentation: For each panelist, present three samples simultaneously in a randomized order. Two samples will be identical (either both control or both test), and one will be different.^[5] There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) which should be balanced across the panelists.^[5]
- Instructions to Panelists: Instruct panelists to evaluate the samples from left to right.^[5] They should cleanse their palate with water and a cracker between samples.^[6]
- Evaluation: Each panelist is asked to identify the "odd" or "different" sample.^[6]
- Data Analysis: The number of correct identifications is tallied. Statistical significance is determined using a chi-square test or by consulting statistical tables for triangle tests.^[5]

Protocol 2: Quantification of **2-Methylbutyl Butyrate** in a Food Matrix using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantitative analysis of **2-methylbutyl butyrate** in a food or beverage sample.

Objective: To determine the concentration of **2-methylbutyl butyrate** in a given food matrix.

Materials:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Appropriate GC column (e.g., a non-polar or medium-polarity column).
- Solid-phase microextraction (SPME) fibers or liquid-liquid extraction solvents.
- **2-Methylbutyl butyrate** standard of known purity.
- Internal standard (e.g., a structurally similar ester not present in the sample).
- Sample vials.
- Homogenizer or blender.

Procedure:

- Standard Preparation: Prepare a stock solution of **2-methylbutyl butyrate** and the internal standard in a suitable solvent. Create a series of calibration standards by diluting the stock solution.
- Sample Preparation:
 - Liquid Samples (e.g., beverages): An aliquot of the sample is placed in a vial. The internal standard is added. For volatile analysis, headspace SPME is a common technique.
 - Solid Samples (e.g., bakery products): The sample is homogenized. A known weight of the homogenized sample is extracted using a suitable solvent or subjected to headspace SPME after incubation. The internal standard is added.
- GC-MS Analysis:
 - Inject the prepared sample or SPME fiber into the GC-MS system.

- The GC oven temperature program should be optimized to achieve good separation of **2-methylbutyl butyrate** from other volatile compounds.
- The mass spectrometer should be operated in selected ion monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions of **2-methylbutyl butyrate** and the internal standard.
- Quantification: A calibration curve is generated by plotting the ratio of the peak area of **2-methylbutyl butyrate** to the peak area of the internal standard against the concentration of the calibration standards. The concentration of **2-methylbutyl butyrate** in the sample is then calculated from this curve.

Protocol 3: Stability Testing of **2-Methylbutyl Butyrate** in a Beverage

This protocol describes a method to evaluate the stability of **2-methylbutyl butyrate** in a liquid food matrix under different storage conditions.

Objective: To assess the degradation or loss of **2-methylbutyl butyrate** in a beverage over time at various temperatures.

Materials:

- Beverage product containing a known initial concentration of **2-methylbutyl butyrate**.
- Storage containers (e.g., glass bottles with airtight seals).
- Incubators or environmental chambers set to different temperatures (e.g., 4°C, 20°C, 35°C).
- GC-MS system for quantification (as described in Protocol 2).

Procedure:

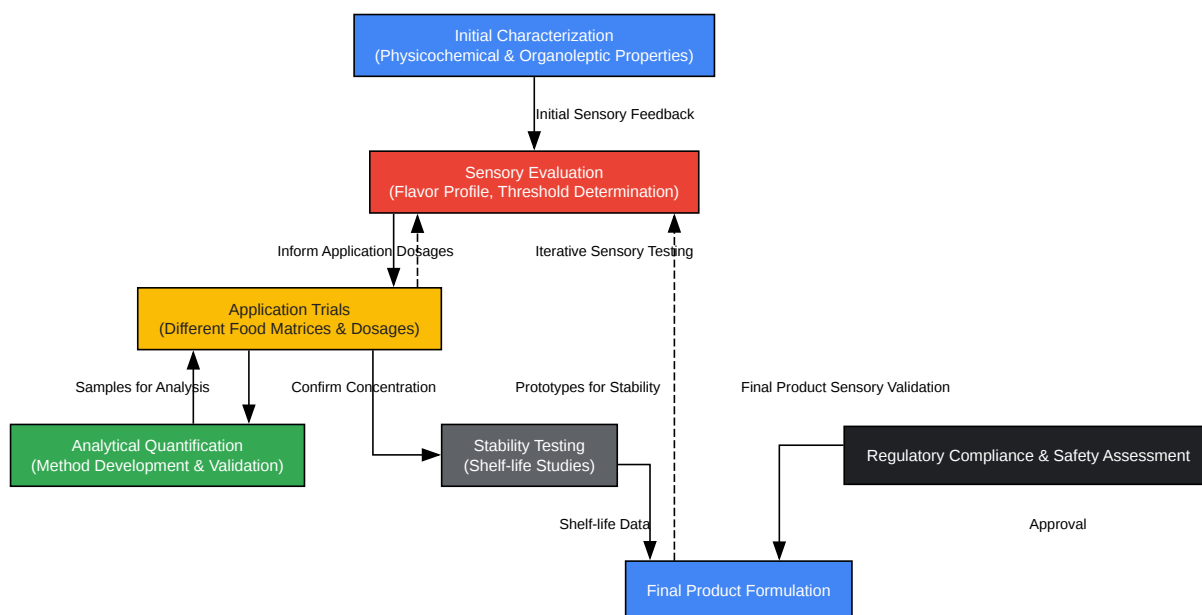
- Sample Preparation: Prepare a batch of the beverage with a precisely known concentration of **2-methylbutyl butyrate**.
- Storage: Aliquot the beverage into the storage containers, ensuring minimal headspace. Store the containers at the different selected temperatures.

- Time Points: Define the time points for analysis (e.g., 0, 1, 2, 4, 8, 12 weeks).
- Analysis: At each time point, remove a set of samples from each storage temperature.
- Quantification: Analyze the concentration of **2-methylbutyl butyrate** in each sample using the GC-MS method described in Protocol 2.
- Data Analysis: Plot the concentration of **2-methylbutyl butyrate** as a function of time for each temperature. This will allow for the determination of the degradation rate and shelf-life of the flavoring in the specific beverage and storage condition.

Visualizations

Flavoring Agent Evaluation Workflow

The following diagram illustrates a typical workflow for the evaluation of a new flavoring agent like **2-methylbutyl butyrate**.

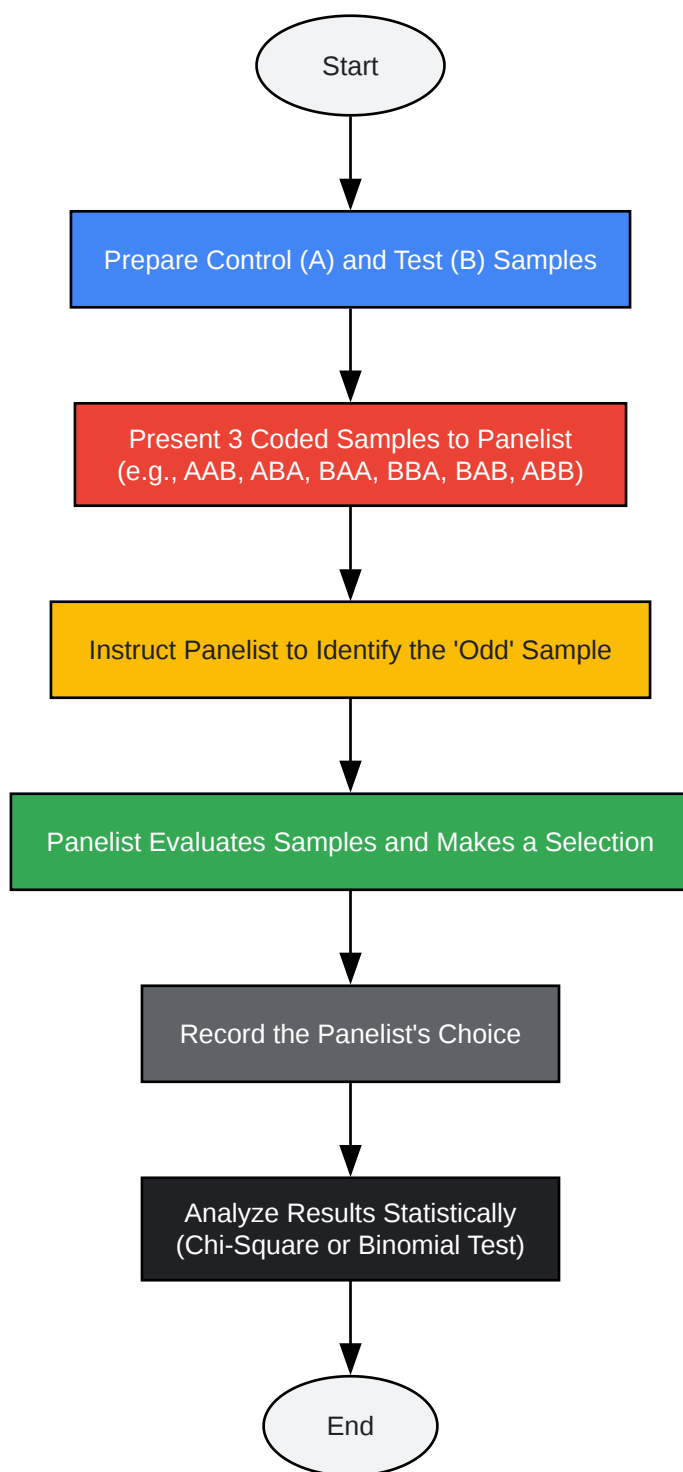


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Caption: Workflow for the evaluation of a new flavoring agent.

Sensory Evaluation (Triangle Test) Protocol

This diagram outlines the steps involved in conducting a triangle test for sensory evaluation.



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